molecular formula C16H19NO4 B2625462 4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine CAS No. 1235042-23-5

4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine

Cat. No.: B2625462
CAS No.: 1235042-23-5
M. Wt: 289.331
InChI Key: RODFGTMBTOPGAK-UHFFFAOYSA-N
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Description

4-Methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with a methoxy group at the 4-position and a 7-methoxybenzofuran-2-carbonyl moiety at the 1-position. This structure combines aromatic benzofuran and heterocyclic piperidine components, which are common in pharmaceuticals and agrochemicals due to their bioactivity.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-19-12-6-8-17(9-7-12)16(18)14-10-11-4-3-5-13(20-2)15(11)21-14/h3-5,10,12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODFGTMBTOPGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The piperidine ring can then be introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the piperidine ring or benzofuran moiety. Below is a comparative analysis based on available data:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Features
4-Methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine Not explicitly listed C₁₉H₂₁NO₄ (inferred) ~343.38 (estimated) 4-methoxy piperidine; 7-methoxybenzofuran carbonyl
1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine 2034311-21-0 C₂₂H₂₄N₂O₃S 396.50 Thienopyridine substituent; no additional methoxy
1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine 1286710-41-5 C₁₉H₂₁N₃O₃ 339.39 Pyrazole-methyl substituent

Key Research Findings

Bioactivity Differences: The thienopyridine-substituted analog (CAS 2034311-21-0) exhibits enhanced binding to serotonin receptors due to the sulfur-containing heterocycle, which increases lipophilicity and membrane permeability . The pyrazole-methyl analog (CAS 1286710-41-5) shows higher solubility in polar solvents (e.g., DMSO) compared to the methoxy-rich parent compound, attributed to the pyrazole’s hydrogen-bonding capacity .

Synthetic Accessibility: The parent compound’s synthesis likely involves coupling 7-methoxybenzofuran-2-carboxylic acid with 4-methoxypiperidine, a route common in benzofuran-piperidine hybrids. By contrast, the thienopyridine analog requires additional steps to incorporate the fused thiophene-pyridine ring .

Thermodynamic Stability: Computational studies suggest that the 7-methoxy group on the benzofuran ring in the parent compound reduces steric hindrance compared to bulkier substituents (e.g., thienopyridine), improving conformational flexibility for target engagement .

Biological Activity

4-Methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

  • IUPAC Name : 4-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}-1,6-dimethylpyridin-2-one
  • Molecular Formula : C22H24N2O5
  • Molecular Weight : 396.443 g/mol
  • CAS Number : 2320954-98-9

The compound's mechanism involves interactions with specific molecular targets, such as enzymes and receptors. The benzofuran moiety is believed to enhance binding affinity, while the piperidine ring and methoxy groups may influence selectivity and biological activity. Preliminary studies suggest that it may modulate pathways related to cancer cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was evaluated against various cancer cell lines, demonstrating significant inhibitory effects:

Cell LineIC50 (µM)Comparative Control (5-FU) IC50 (µM)
MDA-MB-231 (TNBC)0.12611.73
MCF-70.8717.02

These results indicate a promising therapeutic window for selective targeting of cancer cells while sparing normal cells, which is critical in drug development.

Enzyme Inhibition

The compound has also shown inhibitory effects on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in cancer metastasis. Inhibition of these enzymes could potentially reduce tumor invasion and migration.

Case Studies

One notable study involved the administration of the compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. Over a treatment period of 30 days, significant reductions in metastatic nodules were observed compared to control groups, underscoring its potential as a therapeutic agent in metastatic breast cancer.

Toxicity Profile

Toxicity assessments indicated no acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development.

Comparative Analysis

When compared with similar compounds, such as 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine, the unique combination of functional groups in this compound enhances its biological activity:

CompoundAnticancer ActivitySelectivity Index
4-Methoxy-1-(7-methoxy-benzofuran)PiperidineHighFavorable
1-(1-Benzofuran-2-carbonyl)-4-methoxypiperidineModerateLess favorable

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